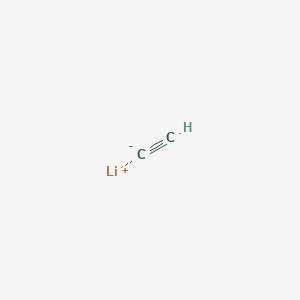
Lithium hydrogenacetylide
説明
Lithium hydrogenacetylide, also known as ethynyllithium or lithium acetylenide, is a chemical compound with the formula C2HLi . It is an alkynyllithium compound resulting from the replacement of one of the hydrogens of acetylene by lithium .
Synthesis Analysis
While there are no direct sources available on the synthesis of Lithium hydrogenacetylide, it’s worth noting that lithium compounds have been synthesized using various methods. For instance, lithium hydride has been synthesized using an organic solvent-assisted catalyst-free mechanochemical reaction at mild gas pressures and room temperature .
Physical And Chemical Properties Analysis
Lithium, the alkali metal in Lithium hydrogenacetylide, has properties more similar to the alkaline earth magnesium than to its group member sodium . For example, lithium carbonate is insoluble in water like MgCO3 unlike Na2CO3 . This is the basis of separating lithium from natural brines containing alkali metals for its recovery .
科学的研究の応用
Energy Storage and Battery Technology
Lithium metal, including its compounds like lithium hydrogenacetylide, is highly regarded in the field of energy storage, particularly in rechargeable batteries. Its exceptional theoretical specific capacity, low density, and the most negative electrochemical potential make it an ideal anode material. However, challenges such as uncontrollable dendritic growth and limited Coulombic efficiency during deposition/stripping have hindered its practical applications. Recent developments focus on ensuring safe and efficient operation of lithium metal anodes, crucial for next-generation energy storage systems like Li-air, Li-S, and Li metal batteries (Wu Xu et al., 2014).
Hydrogen Storage
Lithium hydrogenacetylide also shows promise in hydrogen storage. For instance, lithium borohydride (LiBH4) is recognized for its high gravimetric hydrogen capacity, making it a potential candidate for efficient onboard hydrogen storage technologies. Research has delved into various aspects including synthesis, hydrolysis, and the improvement of de/rehydrogenation properties of LiBH4 (C. Li et al., 2011).
Advanced Material Research
The properties of lithium-containing hydrides are extensively studied for their potential in various applications. Although primarily used in synthetic chemistry for selective reduction of functional groups, their role in hydrogen storage and electrochemical energy storage is also significant. In the realm of batteries, complex Li-containing hydrides are explored as Li-ion-conducting materials and active materials for anodes (U. Wietelmann, 2014).
Fusion Technology
In the field of fusion technology, lithium plays a critical role. Lithium application on plasma-facing components in magnetic confinement devices has improved plasma performance. Its ability to retain hydrogen isotopes, thus lowering wall recycling, has been a significant area of study, with potential implications for long-pulse operation and the development of flowing liquid lithium systems in fusion reactors (R. Kaita, 2019).
Solar Energy Applications
Lithium compounds like lithium imides and hydrides are investigated for high-temperature heat storage in concentrated solar thermal systems. Utilizing their endothermic/exothermic reactions with hydrogen, these materials are pivotal in harnessing solar energy and addressing its intermittent nature. However, challenges like the high temperature required for thermal storage and engineering problems at higher temperatures need to be overcome (T. Nguyen et al., 2017).
Safety And Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Lithium hydrogenacetylide . It’s advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
lithium;ethyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H.Li/c1-2;/h1H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGBLAFHHLKULM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HLi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149497 | |
| Record name | Lithium hydrogenacetylide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
32.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium hydrogenacetylide | |
CAS RN |
1111-64-4 | |
| Record name | Lithium hydrogenacetylide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium hydrogenacetylide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium hydrogenacetylide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.893 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-[4-[5-[4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B72596.png)









